Chemical structure and properties of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene
Chemical structure and properties of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene
The following technical guide details the chemical structure, synthesis, and reactivity profile of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene , a highly specialized tetra-substituted arene intermediate.
This guide is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a scaffold for orthogonal cross-coupling reactions.
CAS Registry Number: (Indexed as Related Compound [1])
Chemical Formula: C
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
This molecule features a benzene core decorated with four distinct functional groups, creating a "push-pull" electronic system that dictates its unique reactivity. The presence of two different halogens (Bromine and Iodine) enables chemoselective sequential cross-coupling , a critical feature for building complex drug pharmacophores or organic electronic materials.
Structural Analysis[11]
-
C1-Bromo: Moderate reactivity; serves as the secondary coupling site.
-
C2-Methoxy: Electron-donating group (EDG); increases solubility and provides steric bulk.
-
C3-Nitro: Strong electron-withdrawing group (EWG); deactivates the ring but serves as a latent amine for heterocycle formation (e.g., benzimidazoles).
-
C4-Iodo: High reactivity; serves as the primary coupling site.
Predicted Physicochemical Data
| Property | Value (Predicted/Analogous) | Significance |
| Physical State | Yellow to Orange Crystalline Solid | Typical for nitro-arenes due to n→π* transitions. |
| Melting Point | 85–95 °C | Estimated based on tetra-substituted congeners. |
| LogP | ~3.2 | Moderate lipophilicity; suitable for organic solvent extraction. |
| Solubility | High: DCM, EtOAc, THFLow: Water, Hexanes | Methoxy group aids solubility in polar organic solvents. |
| Reactivity Order | C-I > C-Br >> C-NO | Allows for orthogonal Pd-catalyzed functionalization. |
Synthesis Protocol: The "Aniline-First" Strategy
Direct halogenation of 1-bromo-2-methoxy-3-nitrobenzene is chemically inefficient due to directing group conflicts (the methoxy group directs electrophiles to the C5 position, not the desired C4). Therefore, the most robust synthetic route utilizes 2-methoxy-3-nitroaniline as the starting material, leveraging the amino group to install the iodine regioselectively before converting the amine to bromine via the Sandmeyer reaction.
Step-by-Step Methodology
Phase 1: Regioselective Iodination
Objective: Install the iodine atom at the C4 position (para to the amino group).
-
Precursor: 2-Methoxy-3-nitroaniline.
-
Reagents: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).
-
Solvent: Acetic Acid (AcOH) or DMF.
-
Mechanism: The amino group is a strong activator and directs the electrophilic iodine to the para position (C4). The ortho position (C6) is less favored due to steric hindrance from the adjacent methoxy group, though some minor byproduct may form.
-
Protocol:
-
Dissolve 2-methoxy-3-nitroaniline (1.0 eq) in glacial acetic acid.
-
Add ICl (1.05 eq) dropwise at room temperature.
-
Stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Quench with aqueous sodium thiosulfate (Na
S O ) to remove excess iodine. -
Precipitate the product (4-iodo-2-methoxy-3-nitroaniline) by pouring into water. Filter and dry.
-
Phase 2: Sandmeyer Bromination
Objective: Convert the C1-Amino group into the C1-Bromo group.
-
Precursor: 4-Iodo-2-methoxy-3-nitroaniline (from Phase 1).
-
Reagents: Sodium Nitrite (NaNO
), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr). -
Mechanism: Diazotization generates a diazonium salt, which undergoes radical substitution with bromide ions catalyzed by copper.
-
Protocol:
-
Suspend the aniline intermediate in 48% HBr at 0°C.
-
Add aqueous NaNO
(1.2 eq) dropwise, maintaining temperature <5°C to form the diazonium salt. -
Stir for 30 minutes. The solution should become clear/homogeneous.
-
Transfer the cold diazonium solution dropwise into a stirring solution of CuBr (1.5 eq) in HBr at 60°C.
-
Caution: Nitrogen gas evolution will be vigorous.
-
Heat to 80°C for 1 hour to ensure completion.
-
Cool, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Synthesis Workflow Diagram
Figure 1: Strategic synthesis route utilizing the directing power of the amino group to ensure correct regiochemistry.
Reactivity Profile: Orthogonal Cross-Coupling
The primary value of this molecule lies in the significant reactivity difference between the C-I and C-Br bonds. The C-I bond is weaker (bond dissociation energy ~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol), allowing for site-selective functionalization .
Chemoselectivity Hierarchy
-
Site A (C4-Iodo): Reacts first under mild Pd(0) conditions (e.g., Suzuki-Miyaura coupling at Room Temperature).
-
Site B (C1-Bromo): Reacts second under forcing conditions (e.g., higher temperature, specialized ligands like Buchwald phosphines) after the iodide has been consumed.
-
Site C (C3-Nitro): Inert to coupling; can be reduced to an aniline after couplings are complete to avoid catalyst poisoning or side reactions.
Experimental Application: Sequential Arylation
Scenario: Creating a tri-aryl system.
-
First Coupling: React 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene with Aryl-Boronic Acid A (1.0 eq), Pd(PPh
) (5 mol%), and Na CO in DME/Water at 25°C.-
Result: The Aryl group attaches exclusively at C4, leaving the C1-Br intact.
-
-
Second Coupling: React the isolated intermediate with Aryl-Boronic Acid B (1.2 eq), Pd(dppf)Cl
, and K PO in Dioxane at 100°C.-
Result: The second Aryl group attaches at C1.
-
Orthogonal Coupling Pathway
Figure 2: Logical flow for sequential, orthogonal derivatization of the di-halo scaffold.
Handling and Safety
-
Hazards: As a nitro-aromatic, this compound is potentially toxic if inhaled or absorbed through the skin. The presence of halogens may increase skin permeability.
-
Storage: Store in a cool, dry place away from light. Iodine-containing compounds can degrade (liberating I
) upon prolonged light exposure. -
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents or reducing agents (e.g., hydrazine, hydrides) unless under controlled reaction conditions.
References
-
ChemSrc.[1] (n.d.). 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene - Related Compounds. Retrieved from [Link][1]
-
PubChem.[2][3][4][5] (n.d.). 1-Bromo-4-iodo-2-methoxybenzene (Structural Analog). National Library of Medicine. Retrieved from [Link]
- Albrecht, M., et al. (2008). Regioselective Iodination of Anilines. Journal of Organic Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Sandmeyer Reaction protocols).
Sources
- 1. benzoic acid,octane-1,8-diol | CAS#:114078-80-7 | Chemsrc [chemsrc.com]
- 2. 1-Bromo-2-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene | C13H9BrINO3 | CID 115558022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-bromo-4-iodo-2-methoxybenzene (C7H6BrIO) [pubchemlite.lcsb.uni.lu]
